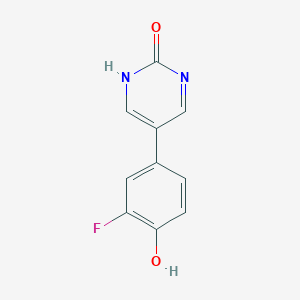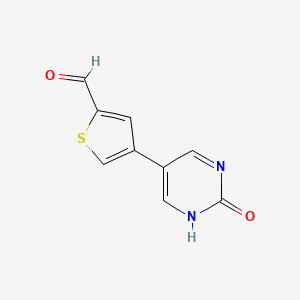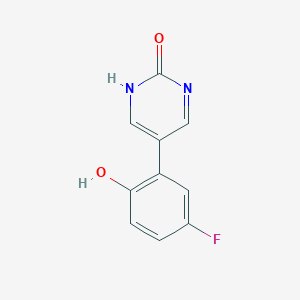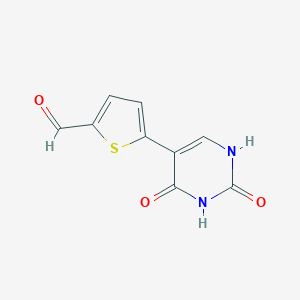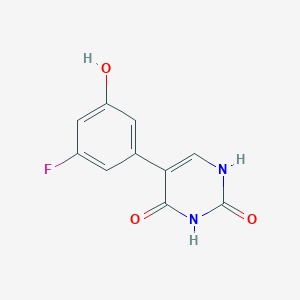
(2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is a compound with a wide range of applications in scientific research. It is a five-membered heterocyclic compound composed of a pyrimidine ring and a hydroxyphenyl group. It is a colorless solid that is soluble in water and has a molar mass of 206.17 g/mol. (2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is widely used in medicinal chemistry and synthetic organic chemistry due to its unique properties and wide range of applications.
Applications De Recherche Scientifique
((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as pyrimidine-based drugs, fluorescent probes, and inhibitors. It can also be used as a reagent for the synthesis of a variety of organic compounds. It is used in the synthesis of pyrimidine-based drugs such as 5-fluoro-3-hydroxy-2-pyrimidine, which is used for the treatment of various diseases including cancer. It is also used as a reagent for the synthesis of fluorescent probes, which are used in various medical and biological applications.
Mécanisme D'action
The mechanism of action of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is not fully understood. It is believed that the compound binds to the target molecule and prevents it from functioning normally. The compound is thought to act by blocking the activity of enzymes or other proteins involved in the metabolism of the target molecule. The exact mechanism of action of the compound is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, are not fully understood. The compound has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. In addition, the compound has been shown to have an anti-inflammatory effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, in laboratory experiments include its high solubility in water, its low toxicity, and its ability to be synthesized in high yields. The compound is also relatively stable and can be stored for long periods of time. The main limitation of the compound is that it is not suitable for use in human studies due to its potential toxicity.
Orientations Futures
The future directions of research on ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential as a reagent for the synthesis of various organic compounds. Additionally, further research is needed to explore the compound's potential as an inhibitor of enzymes and proteins involved in the metabolism of drugs. Furthermore, research is needed to explore the compound's potential as a fluorescent probe for various medical and biological applications. Finally, further research is needed to explore the compound's potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is achieved through the condensation of a pyrimidine derivative with a hydroxyphenyl group. The reaction is carried out in aqueous solution at a temperature of 70°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions are carefully controlled to ensure that the desired product is obtained in high yields.
Propriétés
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-5(2-7(14)3-6)8-4-12-10(16)13-9(8)15/h1-4,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUNRTSUMXHSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











